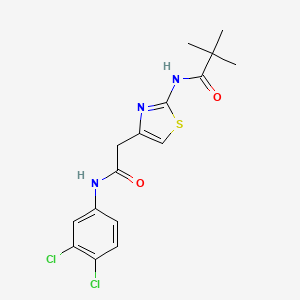

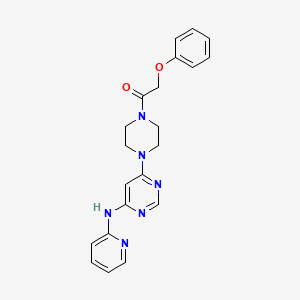

![molecular formula C8H11ClF2O3S B2360123 (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride CAS No. 2241127-91-1](/img/structure/B2360123.png)

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Activation of Hydroxyl Groups

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride can be used in the activation of hydroxyl groups towards nucleophilic substitution. This process is crucial in creating various functional derivatives. For example, reactions with methanesulfonyl chloride lead to the production of various cyclic compounds, showcasing its versatility in organic synthesis (Khoroshunova et al., 2021).

Electrochemical Applications

In electrochemistry, methanesulfonyl chloride forms a room-temperature ionic liquid with aluminum chloride. This combination has been studied for its potential in energy storage applications, such as in the reversible intercalation of sodium into vanadium pentoxide films (Su, Winnick, & Kohl, 2001).

Enzymatic Reactions

Methanesulfonyl fluoride, a related compound, is known to be an oxydiaphoric inhibitor of acetylcholinesterase. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, demonstrating its use in studying enzyme dynamics and inhibition (Kitz & Wilson, 1963).

Protective and Activating Groups in Amine Synthesis

The use of derivatives like 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as sulfonating agents for amines shows its application in amine synthesis. These compounds can be used to protect and activate amines, which is important in the synthesis of complex organic molecules (Sakamoto et al., 2006).

Redox Chemistry and Isomerization

In redox chemistry, the one-electron reduction of methanesulfonyl chloride leads to the formation of sulfonyl radicals. These radicals play a role in various chemical transformations, including the cis-trans isomerization of unsaturated fatty acids (Tamba et al., 2007).

properties

IUPAC Name |

(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2O3S/c9-15(12,13)5-6-7(8(6,10)11)1-3-14-4-2-7/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHCWJMTZOIOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(C2(F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

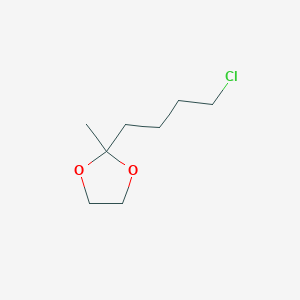

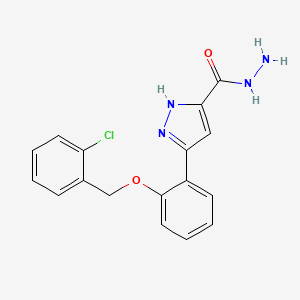

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)

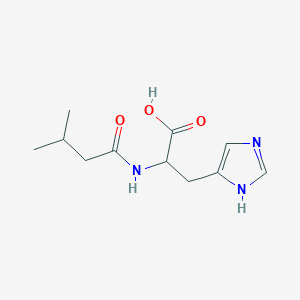

![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)

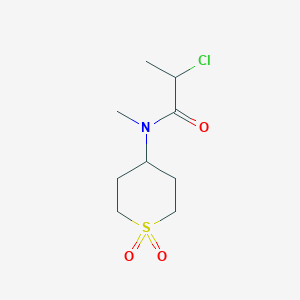

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)

![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)

![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)